VU0359595
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
科学研究应用
VU0359595 具有广泛的科学研究应用,包括:
癌症研究: 它用于研究 PLD1 在癌细胞增殖和转移中的作用。
糖尿病研究: 该化合物有助于理解 PLD1 在胰岛素信号传导和葡萄糖代谢中的参与。
神经退行性疾病: this compound 用于研究 PLD1 在神经炎症和神经元细胞存活中的作用。
炎症性疾病: 该化合物用于研究炎症机制和 PLD1 抑制的潜在治疗作用 .
作用机制
VU0359595 通过选择性抑制 PLD1 发挥作用,PLD1 是一种参与磷脂水解以产生磷脂酸 (PA) 的酶。这种抑制会破坏由 PA 介导的信号通路,从而导致细胞增殖、迁移和存活减少。该化合物与 PLD1 上的别构位点结合,阻止其激活和随后的下游信号传导 .
生化分析
Biochemical Properties
VU0359595 is a selective inhibitor of PLD1 with an IC50 value of 3.7 nM, demonstrating over 1700-fold selectivity for PLD1 over PLD2 (IC50 of 6.4 μM) . The compound interacts with PLD1 by inhibiting its enzymatic activity, which plays a crucial role in various biochemical reactions. PLD1 is involved in the hydrolysis of phosphatidylcholine to produce phosphatidic acid, a lipid second messenger that regulates numerous cellular processes . By inhibiting PLD1, this compound can modulate these processes, making it a valuable tool for studying PLD1-related pathways and potential therapeutic applications.
Cellular Effects
This compound has been shown to influence various cellular processes, particularly in cancer cells. In multiple myeloma cells, this compound enhances the antitumor effects of bortezomib by inhibiting the mTOR/NF-κB signaling pathway . This inhibition leads to decreased mitochondrial membrane potentials, reduced ATP levels, and increased apoptosis via activation of caspase-8, caspase-9, and caspase-3 . Additionally, this compound modulates autophagic processes in retinal pigment epithelium cells and reduces mitogen-stimulated PLD activity in astrocytes .
Molecular Mechanism
The molecular mechanism of this compound involves its selective inhibition of PLD1. This compound does not interact with the catalytic site of PLD1 but is believed to bind and inhibit PLD1 through an allosteric site . This inhibition prevents the hydrolysis of phosphatidylcholine to phosphatidic acid, thereby modulating downstream signaling pathways. The compound’s selectivity for PLD1 over PLD2 further highlights its potential as a targeted therapeutic agent .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated stability and efficacy over time. The compound is stable at room temperature and can be stored at -80°C for up to six months or at -20°C for up to one month when dissolved in solvent . Long-term studies have shown that this compound maintains its inhibitory effects on PLD1 activity and continues to modulate cellular processes such as proliferation and apoptosis in various cell types .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies have shown that this compound enhances the antitumor effects of bortezomib in multiple myeloma cells at specific concentrations . The compound does not significantly affect the proliferation and apoptosis of multiple myeloma cells on its own .
Metabolic Pathways
This compound is involved in metabolic pathways related to phospholipase D1 activity. By inhibiting PLD1, the compound affects the production of phosphatidic acid, a key lipid second messenger involved in various cellular processes . This inhibition can lead to changes in metabolic flux and metabolite levels, particularly in pathways related to lipid metabolism and cell signaling .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins. The compound’s selective inhibition of PLD1 suggests that it may be preferentially localized to cellular compartments where PLD1 is active
Subcellular Localization
This compound’s subcellular localization is closely related to its activity and function. The compound’s inhibition of PLD1 suggests that it may be localized to cellular membranes where PLD1 is active . Additionally, this compound may interact with specific targeting signals or post-translational modifications that direct it to particular compartments or organelles within the cell . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
准备方法
合成路线和反应条件
VU0359595 的合成涉及多个步骤,从核心结构的制备开始,包括环丙烷环和苯并咪唑部分。关键步骤包括:
- 通过环丙烷化反应形成环丙烷环。
- 通过与合适的先驱体缩合反应引入苯并咪唑部分。
- 芳香环的溴化以引入溴原子。
- 将哌啶环偶联到苯并咪唑部分 .
工业生产方法
化学反应分析
反应类型
VU0359595 会发生各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化以形成氧化衍生物。
还原: 可以进行还原反应以修饰化合物上的官能团。
常用试剂和条件
氧化: 可以使用高锰酸钾或过氧化氢等常见氧化剂。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
主要产物
相似化合物的比较
类似化合物
VU0155069: 另一种 PLD1 抑制剂,具有类似的选择性,但化学结构不同。
CAY10594: 一种选择性较低的 PLD1 抑制剂,对其他磷脂酶具有更广泛的活性。
独特性
This compound 脱颖而出,因为它对 PLD1 的选择性远高于 PLD2,使其成为研究 PLD1 特定通路而不会对 PLD2 产生脱靶效应的宝贵工具。这种选择性对于准确地分析 PLD1 在各种生物过程和疾病中的作用至关重要 .
属性
IUPAC Name |
(1R,2R)-N-[(2S)-1-[4-(5-bromo-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]-2-phenylcyclopropane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29BrN4O2/c1-16(27-24(31)21-14-20(21)17-5-3-2-4-6-17)15-29-11-9-19(10-12-29)30-23-8-7-18(26)13-22(23)28-25(30)32/h2-8,13,16,19-21H,9-12,14-15H2,1H3,(H,27,31)(H,28,32)/t16-,20-,21+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVNNLRZCJAYTQ-ORYQWCPZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCC(CC1)N2C3=C(C=C(C=C3)Br)NC2=O)NC(=O)C4CC4C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1CCC(CC1)N2C3=C(C=C(C=C3)Br)NC2=O)NC(=O)[C@@H]4C[C@H]4C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29BrN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of VU0359595 and how does it impact cancer cells?
A: this compound is a selective inhibitor of Phospholipase D1 (PLD1). [, , ] While it doesn't directly induce apoptosis in multiple myeloma cells, this compound significantly enhances the antitumor effects of bortezomib, a proteasome inhibitor. [] This is achieved through the inhibition of the mTOR/NF-κB signaling pathway, a critical pathway for cell survival and proliferation. []
Q2: How does this compound affect the efficacy of bortezomib in multiple myeloma cells?
A: Studies show that this compound potentiates the antitumor effects of bortezomib by enhancing growth inhibition and decreasing mitochondrial membrane potential (MMP) and ATP levels in multiple myeloma cells. [] Furthermore, it strengthens bortezomib-induced apoptosis by activating caspases (8, 9, 3) and downregulating the anti-apoptotic protein BCL-2. []
Q3: Beyond cancer, what other therapeutic potential does this compound hold?
A: Research indicates that this compound can prevent the loss of phagocytic function in retinal pigment epithelium (RPE) cells exposed to high glucose levels, a condition associated with diabetic retinopathy. [] This protective effect is linked to the compound's ability to prevent oxidative stress induced by high glucose. []
Q4: Has this compound shown any potential in targeting venomous effects?
A: Molecular docking and dynamics studies have demonstrated that this compound can bind to and inhibit the activity of recombinant brown spider venom phospholipase-D (LiRecDT1). [] This inhibition was observed both in enzymatic assays and in biological assays measuring the venom's hemolytic, dermonecrotic, and inflammatory activities. [] These findings suggest that this compound, or derivatives thereof, could potentially be developed as a treatment for loxoscelism, the clinical syndrome caused by brown spider bites. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。